N-Acetyl Sulfadiazine-13C6: A Comprehensive Technical Guide
N-Acetyl Sulfadiazine-13C6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, experimental protocols, and metabolic context of N-Acetyl Sulfadiazine-13C6. This isotopically labeled internal standard is crucial for the accurate quantification of N-Acetyl Sulfadiazine (B1682646), the major metabolite of the antibiotic Sulfadiazine, in various biological matrices.
Core Chemical Properties
N-Acetyl Sulfadiazine-13C6 is a stable isotope-labeled derivative of N-Acetyl Sulfadiazine, with six carbon-13 atoms incorporated into the phenyl ring. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value | Source |
| Chemical Name | N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl]acetamide | [1] |
| Molecular Formula | C₆¹³C₆H₁₂N₄O₃S | [2][3] |
| Molecular Weight | 298.27 g/mol | [2][3] |
| CAS Number | 1217089-17-2 | [4] |
| Appearance | White Solid | [4] |
| Melting Point | 249-251°C (for unlabeled) | [] |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
| Storage | 2-8°C Refrigerator | [4] |
Metabolic Pathway of Sulfadiazine
N-Acetyl Sulfadiazine is the primary metabolite of Sulfadiazine, formed through the enzymatic action of N-acetyltransferase (NAT). This metabolic conversion is a critical step in the detoxification and elimination of Sulfadiazine from the body. The polymorphic nature of NAT can lead to variations in the rate of acetylation among individuals, affecting the drug's efficacy and potential for adverse reactions[6][7].
Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.
Experimental Protocols
Synthesis of N-Acetyl Sulfadiazine-13C6
The synthesis of N-Acetyl Sulfadiazine-13C6 can be adapted from established methods for preparing isotopically labeled sulfonamides[8]. The general approach involves a multi-step synthesis starting from commercially available 13C-labeled aniline.
Workflow for the Synthesis of N-Acetyl Sulfadiazine-13C6
Caption: A multi-step workflow for the synthesis of N-Acetyl Sulfadiazine-13C6.
Detailed Methodology:
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Acetylation of Aniline-13C6:
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React uniformly labeled Aniline-13C6 with acetic anhydride.
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The reaction is typically carried out in an inert solvent.
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The resulting N-Acetylaniline-13C6 is then isolated and purified.
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Chlorosulfonation:
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Treat the N-Acetylaniline-13C6 with chlorosulfonic acid.
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This step introduces the sulfonyl chloride group to the phenyl ring, forming N-Acetylsulfanilyl Chloride-13C6.
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Careful temperature control is crucial during this exothermic reaction.
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Condensation:
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Condense the N-Acetylsulfanilyl Chloride-13C6 with 2-aminopyrimidine.
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This reaction forms the sulfonamide linkage and yields N-Acetyl Sulfadiazine-13C6.
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The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
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Purification:
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The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity for use as an analytical standard.
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Analytical Method: LC-MS/MS for Quantification
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the standard for the quantitative analysis of N-Acetyl Sulfadiazine in biological samples, utilizing N-Acetyl Sulfadiazine-13C6 as an internal standard.
Experimental Parameters for LC-MS/MS Analysis:
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI), typically in positive or negative mode |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
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N-Acetyl Sulfadiazine: [M+H]⁺ > fragment ions
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N-Acetyl Sulfadiazine-13C6: [M+H+6]⁺ > fragment ions+6
Sample Preparation:
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Protein Precipitation: Precipitate proteins in the biological sample (e.g., plasma, urine) using a solvent like acetonitrile or methanol.
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Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
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Supernatant Transfer: Transfer the supernatant containing the analyte and internal standard to a clean tube.
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Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Spectral Data
Mass spectrometry data for the unlabeled N-Acetyl Sulfadiazine shows a precursor ion [M+H]⁺ at m/z 293.0702. For N-Acetyl Sulfadiazine-13C6, this peak would be shifted to approximately m/z 299.
Conclusion
N-Acetyl Sulfadiazine-13C6 is an indispensable tool for pharmacokinetic and metabolic studies of Sulfadiazine. Its well-defined chemical properties and the availability of robust analytical methods enable researchers to obtain accurate and reliable quantitative data. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its application in drug development and clinical research.
References
- 1. N-Acetyl Sulfadiazine-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
